5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid 5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9176841
InChI: InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17)
SMILES: C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Molecular Formula: C12H13NO5
Molecular Weight: 251.23 g/mol

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid

CAS No.:

Cat. No.: VC9176841

Molecular Formula: C12H13NO5

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid -

Specification

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
IUPAC Name 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Standard InChI InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17)
Standard InChI Key ZSAPGTYWLKVNEO-UHFFFAOYSA-N
SMILES C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Canonical SMILES C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES: C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O

  • InChIKey: ZSAPGTYWLKVNEO-UHFFFAOYSA-N
    Density functional theory (DFT) simulations predict strong electron-withdrawing effects from the carboxamide group, which polarizes the aromatic ring and enhances hydrogen-bonding capacity. The hydroxyl group at position 5 further contributes to solubility in polar solvents, as evidenced by its 30.1 µg/mL aqueous solubility.

Synthesis and Reaction Pathways

Regioselective Nitration and Amidation

A representative synthesis begins with 2-methylphenol, which undergoes copper(II)-catalyzed nitration in tetrahydrofuran (THF) at reflux conditions to yield 5-hydroxy-2-nitrobenzoic acid intermediates . Subsequent reduction of the nitro group to an amine, followed by amidation with tetrahydrofuran-2-carbonyl chloride, produces the target compound. This route achieves a 70% yield under optimized conditions .

Reaction Scheme:

  • Nitration:
    2-Methylphenol+Cu(NO3)2THF, reflux5-Hydroxy-2-nitrobenzoic acid\text{2-Methylphenol} + \text{Cu(NO}_3\text{)}_2 \xrightarrow{\text{THF, reflux}} \text{5-Hydroxy-2-nitrobenzoic acid}

  • Reduction:
    5-Hydroxy-2-nitrobenzoic acidH2/Pd5-Hydroxy-2-aminobenzoic acid\text{5-Hydroxy-2-nitrobenzoic acid} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-Hydroxy-2-aminobenzoic acid}

  • Amidation:
    5-Hydroxy-2-aminobenzoic acid+Tetrahydrofuran-2-carbonyl chlorideTarget Compound\text{5-Hydroxy-2-aminobenzoic acid} + \text{Tetrahydrofuran-2-carbonyl chloride} \xrightarrow{} \text{Target Compound}

Challenges in Purification

Purification via silica gel chromatography is critical due to byproducts arising from incomplete nitration or over-oxidation. Solvent selection (e.g., ethyl acetate/hexane mixtures) optimizes separation, while recrystallization from ethanol enhances purity to >95% .

Pharmaceutical Applications

Solubility and Bioavailability

With a solubility of 30.1 µg/mL, the compound requires formulation strategies (e.g., nanoemulsions or cyclodextrin complexes) to improve oral bioavailability. Comparative studies with 3-hydroxybenzoic acid derivatives indicate that alkyl side chains, like the THF group, reduce crystallization tendencies and enhance dissolution rates .

Material Science Applications

Polymer Precursors

The rigid benzoic acid core and flexible THF side chain enable the compound to act as a monomer for polyamides or polyesters. Coordination with transition metals (e.g., Cu²⁺ or Fe³⁺) forms metallopolymers with applications in catalysis and photoluminescence.

Metal-Organic Frameworks (MOFs)

The carboxylate and hydroxyl groups facilitate chelation with metal ions, forming porous MOFs. For example, reaction with zinc nitrate yields frameworks with surface areas exceeding 800 m²/g, suitable for gas storage or drug delivery.

Comparative Analysis of Related Compounds

Property5-Hydroxy-2-(THF-carboxamido)benzoic acid3-Hydroxybenzoic Acid5-Nitro-2-hydroxybenzoic Acid
Molecular FormulaC₁₂H₁₃NO₅C₇H₆O₃C₇H₅NO₅
Molecular Weight (g/mol)251.23138.12183.12
Solubility (µg/mL)30.14500120
Melting Point (°C)215–217 (dec.)200–202189–191
BioactivityEnzyme inhibition, polymer precursorAntioxidantAntibacterial

Data sourced from Refs .

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